Ácido 5-hidroxi-1-metil-1H-pirazol-3-carboxílico

Descripción general

Descripción

“5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid” is a pyrazole derivative . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms and three carbon atoms . This compound is used as an intermediate in the preparation of herbicides .

Synthesis Analysis

The synthesis of pyrazoles involves several methods. One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . A more benign oxidation protocol affords 3,5-disubstituted or 3,4,5-trisubstituted pyrazoles by simply heating pyrazolines in DMSO under oxygen .

Molecular Structure Analysis

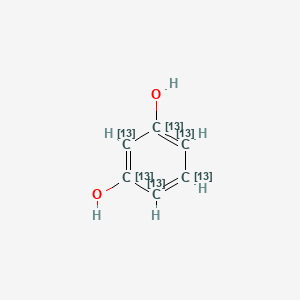

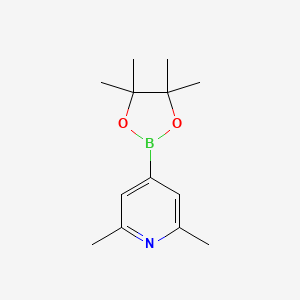

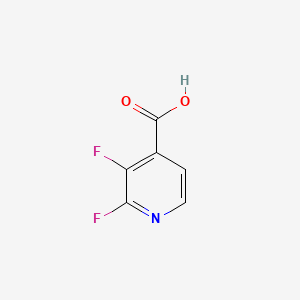

The molecular structure of “5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid” consists of a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The molecular formula is C5H6N2O3 , and the molecular weight is 142.11 .

Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid” include a melting point of 110-114 °C . The compound appears as a white to off-white solid .

Aplicaciones Científicas De Investigación

Medicina: Posible Agente Terapéutico

El ácido 5-hidroxi-1-metil-1H-pirazol-3-carboxílico puede servir como precursor para desarrollar nuevos agentes terapéuticos debido a su núcleo de pirazol, una estructura significativa en la química medicinal . Los pirazoles son conocidos por sus propiedades antiinflamatorias y analgésicas, que podrían aprovecharse en el desarrollo de medicamentos.

Agricultura: Regulación del Crecimiento Vegetal

En agricultura, este compuesto podría explorarse por su posible papel en el crecimiento y la protección de las plantas. Los derivados de pirazol se han estudiado por sus propiedades herbicidas, lo que podría conducir al desarrollo de nuevos agroquímicos .

Ciencia de Materiales: Síntesis de Nuevos Materiales

La estructura química única del ácido 5-hidroxi-1-metil-1H-pirazol-3-carboxílico puede utilizarse en la ciencia de materiales para la síntesis de nuevos materiales con posibles aplicaciones en electrónica y nanotecnología .

Ciencia Ambiental: Catalizadores Ecológicos

Este compuesto podría utilizarse en la ciencia ambiental como catalizador para reacciones químicas ecológicas. Se sabe que la parte de pirazol facilita diversas transformaciones químicas, lo que puede ser beneficioso para reducir los contaminantes ambientales .

Bioquímica: Inhibición Enzimática

En bioquímica, podría actuar como un inhibidor enzimático. Se ha demostrado que los derivados de pirazol inhiben ciertas enzimas, lo cual es útil para comprender las vías metabólicas y podría conducir al desarrollo de nuevas herramientas bioquímicas .

Farmacología: Diseño y Descubrimiento de Medicamentos

Las posibles aplicaciones farmacológicas del compuesto incluyen su uso en el diseño y descubrimiento de medicamentos. Su estructura podría modificarse para mejorar su interacción con los objetivos biológicos, lo que lleva a la creación de nuevos medicamentos .

Química Analítica: Análisis Químico

En química analítica, los derivados de este compuesto podrían utilizarse como reactivos o patrones en el análisis químico, ayudando en la detección y cuantificación de diversas sustancias .

Síntesis Química: Bloque de Construcción

Por último, el ácido 5-hidroxi-1-metil-1H-pirazol-3-carboxílico sirve como un bloque de construcción versátil en la síntesis química. Puede utilizarse para construir una amplia gama de moléculas complejas para investigación y aplicaciones industriales .

Mecanismo De Acción

While the exact mechanism of action for “5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid” is not specified, a similar compound, “3-Methylpyrazole-5-carboxylic acid”, is known to be a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine .

Safety and Hazards

Direcciones Futuras

The future directions of pyrazole derivatives like “5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid” could involve further exploration of their synthesis methods and applications. For instance, the development of more benign oxidation protocols and the exploration of their use as scaffolds in the synthesis of bioactive chemicals .

Análisis Bioquímico

Biochemical Properties

5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as an inhibitor of D-amino acid oxidase (DAO), an enzyme involved in the oxidative deamination of D-amino acids . By inhibiting DAO, 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid can protect cells from oxidative stress induced by D-Serine . Additionally, this compound has been shown to interact with other biomolecules, such as transporters and binding proteins, which facilitate its distribution within cells and tissues .

Cellular Effects

The effects of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting DAO, 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid can prevent formalin-induced tonic pain, highlighting its potential analgesic properties . Furthermore, this compound’s interaction with cellular transporters and binding proteins can affect its localization and accumulation within specific cellular compartments .

Molecular Mechanism

The molecular mechanism of action of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of DAO, inhibiting its enzymatic activity and preventing the oxidative deamination of D-amino acids . This inhibition leads to a reduction in oxidative stress and subsequent cellular damage. Additionally, 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid may influence gene expression by modulating transcription factors and signaling pathways involved in cellular stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid can change over time due to its stability, degradation, and long-term effects on cellular function. In vitro and in vivo studies have shown that 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid can maintain its inhibitory effects on DAO over extended periods, suggesting its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid vary with different dosages in animal models. At lower dosages, this compound effectively inhibits DAO and reduces oxidative stress without causing significant adverse effects . At higher dosages, 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid may exhibit toxic or adverse effects, such as cellular toxicity and disruption of normal metabolic processes . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid is involved in various metabolic pathways, including those related to amino acid metabolism and oxidative stress responses. This compound interacts with enzymes such as DAO, which plays a crucial role in the metabolism of D-amino acids . By inhibiting DAO, 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid can alter metabolic flux and affect the levels of metabolites involved in oxidative stress responses .

Transport and Distribution

The transport and distribution of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid within cells and tissues are facilitated by various transporters and binding proteins. These interactions enable the compound to localize and accumulate in specific cellular compartments, where it can exert its biochemical effects . The distribution of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid within tissues is influenced by factors such as its molecular structure, solubility, and affinity for transporters and binding proteins .

Subcellular Localization

The subcellular localization of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid within subcellular compartments can influence its interactions with biomolecules and its overall biochemical effects .

Propiedades

IUPAC Name |

2-methyl-3-oxo-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-7-4(8)2-3(6-7)5(9)10/h2,6H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEABOOUFKYJUKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90482477 | |

| Record name | 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58364-97-9 | |

| Record name | 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B1313752.png)

![2,3,4,5-Tetrahydro-benzo[c]azepin-1-one](/img/structure/B1313754.png)

![3-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine hydrochloride](/img/structure/B1313770.png)